molecular formula C6H12N4 B13114682 Octahydro-1H-4,7-methanopyrazolo[3,4-d]pyridazine

Octahydro-1H-4,7-methanopyrazolo[3,4-d]pyridazine

Katalognummer: B13114682
Molekulargewicht: 140.19 g/mol
InChI-Schlüssel: ZHKZAAUNUHGVOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octahydro-1H-4,7-methanopyrazolo[3,4-d]pyridazine is a heterocyclic compound with a unique structure that includes a pyrazolo and pyridazine ring fused together. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-1H-4,7-methanopyrazolo[3,4-d]pyridazine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, leading to the formation of the desired heterocyclic structure . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as acetic acid, to facilitate the condensation process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Octahydro-1H-4,7-methanopyrazolo[3,4-d]pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Octahydro-1H-4,7-methanopyrazolo[3,4-d]pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

Wirkmechanismus

The mechanism of action of Octahydro-1H-4,7-methanopyrazolo[3,4-d]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the position of nitrogen atoms and substituents.

    Pyridazinones: These compounds have a pyridazine ring with a keto group, offering different biological activities and applications.

Uniqueness

Octahydro-1H-4,7-methanopyrazolo[3,4-d]pyridazine is unique due to its specific ring fusion and the presence of multiple nitrogen atoms, which contribute to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C6H12N4

Molekulargewicht

140.19 g/mol

IUPAC-Name

3,4,8,9-tetrazatricyclo[5.2.1.02,6]decane

InChI

InChI=1S/C6H12N4/c1-4-3-2-7-10-6(3)5(1)9-8-4/h3-10H,1-2H2

InChI-Schlüssel

ZHKZAAUNUHGVOJ-UHFFFAOYSA-N

Kanonische SMILES

C1C2C3CNNC3C1NN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.